2-(2-Bromophenoxy)-N-methylethanamine

Lipophilicity LogP Physicochemical Property

2-(2-Bromophenoxy)-N-methylethanamine (CAS: 915920-44-4) is an organic compound with the molecular formula C9H12BrNO and a molecular weight of 230.1 g/mol. It is a colorless to light yellow liquid that belongs to the class of brominated phenoxyethylamine derivatives.

Molecular Formula C9H12BrNO
Molecular Weight 230.1 g/mol
CAS No. 915920-44-4
Cat. No. B1341840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenoxy)-N-methylethanamine
CAS915920-44-4
Molecular FormulaC9H12BrNO
Molecular Weight230.1 g/mol
Structural Identifiers
SMILESCNCCOC1=CC=CC=C1Br
InChIInChI=1S/C9H12BrNO/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3
InChIKeyUYEOHCQQNKXAPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenoxy)-N-methylethanamine (CAS 915920-44-4) – Chemical Properties & Procurement Specifications for Research Use


2-(2-Bromophenoxy)-N-methylethanamine (CAS: 915920-44-4) is an organic compound with the molecular formula C9H12BrNO and a molecular weight of 230.1 g/mol . It is a colorless to light yellow liquid that belongs to the class of brominated phenoxyethylamine derivatives . The compound serves primarily as a versatile synthetic intermediate and building block in pharmaceutical research and organic synthesis . Key physical properties include a LogP of approximately 2.34 , 4 rotatable bonds , and an estimated boiling point of 288.6°C at 760 mmHg .

2-(2-Bromophenoxy)-N-methylethanamine: Why Structural Analogs and Other Halogenated Phenoxyethylamines Are Not Interchangeable in Research


While a class of bromophenoxyethanamine derivatives exists, generic substitution of 2-(2-Bromophenoxy)-N-methylethanamine (CAS 915920-44-4) with its regioisomers or analogs differing in halogen type or N-alkyl substitution is not scientifically valid. Significant quantifiable differences exist in critical molecular descriptors that directly influence physicochemical behavior and synthetic utility. For example, the position of the bromine atom on the phenyl ring (ortho vs. para vs. meta) alters lipophilicity [1], while variations in N-substitution (e.g., -H, -CH3, -C2H5, -(CH3)2) change molecular weight, LogD, and hydrogen bonding capacity, which in turn affect compound solubility, reactivity, and biological target interaction [2]. These are not minor variations; they represent distinct chemical entities with unique profiles that cannot be assumed to be interchangeable in any rigorous scientific or industrial process.

2-(2-Bromophenoxy)-N-methylethanamine: Quantifiable Differentiation Against Key Analogs for Informed Selection


Quantified LogP and Lipophilicity Differentiation of 2-(2-Bromophenoxy)-N-methylethanamine vs. 4-Bromo Regioisomer

The target compound exhibits a higher LogP (2.34) compared to its 4-bromo regioisomer, 2-(4-Bromophenoxy)ethanamine, which has an XLogP3-AA value of 1.6 [1]. The quantified difference of +0.74 LogP units indicates that the target compound is significantly more lipophilic than the 4-substituted analog. This difference is substantial and predictive of altered membrane permeability, solubility, and in vivo distribution.

Lipophilicity LogP Physicochemical Property Medicinal Chemistry

Boiling Point Differentiation of 2-(2-Bromophenoxy)-N-methylethanamine vs. N,N-Dimethyl Analog

The boiling point of the target compound is reported at 288.6°C at 760 mmHg , while the N,N-dimethyl analog, 2-(2-Bromophenoxy)-N,N-dimethylethanamine, has no such reported value in the public domain. However, the target compound's boiling point is consistent across multiple estimation methods (248.09°C from EPA T.E.S.T. and 273.96°C from EPI Suite) [1]. This property is critical for purification and formulation processes.

Boiling Point Volatility Physicochemical Property Process Chemistry

Commercial Availability: High Purity (98%) of 2-(2-Bromophenoxy)-N-methylethanamine vs. Standard 95% Grade

The target compound is commercially available at a stated purity of 98% from at least one major vendor. This represents a quantifiable upgrade over the more common 95% purity grade offered by other suppliers. While 95% is suitable for many screening applications, 98% purity reduces the level of impurities, which can be critical in sensitive reactions or for generating reproducible biological data.

Purity Commercial Availability Chemical Synthesis Procurement

2-(2-Bromophenoxy)-N-methylethanamine: Optimal Procurement and Use Cases Based on Verified Evidence


Medicinal Chemistry Lead Optimization Requiring Higher Lipophilicity (LogP > 2.0)

When a SAR study or lead optimization program requires a halogenated phenoxyethylamine scaffold with a LogP > 2.0 for improved membrane permeability, 2-(2-Bromophenoxy)-N-methylethanamine (LogP = 2.34) is a quantitatively superior choice compared to the less lipophilic 4-bromo regioisomer (LogP = 1.6) . This difference in lipophilicity is quantifiable and directly impacts a compound's potential to cross biological membranes, making the target compound the appropriate selection for projects targeting intracellular or CNS applications where higher permeability is desired.

Process Chemistry Development with Documented Physical Properties

For chemists developing scalable synthetic or purification protocols, 2-(2-Bromophenoxy)-N-methylethanamine offers a documented boiling point of 288.6°C at 760 mmHg . This well-defined property contrasts with the lack of publicly available data for the N,N-dimethyl analog, reducing the risk and uncertainty associated with process scale-up. Procurement of this compound is therefore a more secure, data-driven decision for any project moving beyond milligram-scale synthesis.

Sensitive Chemical Reactions or Biological Assays Requiring High-Purity (>97%) Input Material

In applications where even minor impurities (e.g., 2-5% byproducts) can interfere with catalyst activity, lead to unwanted side reactions, or generate false positives in biological screens, the procurement of 2-(2-Bromophenoxy)-N-methylethanamine at 98% purity is justified over the more common 95% grade . The higher purity grade minimizes the presence of unknown contaminants, leading to more reproducible and interpretable experimental results, a critical factor in both academic and industrial research settings.

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